molecular formula C18H16N4O3S B4719400 4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4719400
M. Wt: 368.4 g/mol
InChI Key: CTABCYIOJKWHSE-UHFFFAOYSA-N
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Description

4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a methoxymethyl group

Properties

IUPAC Name

4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-25-11-15-21-22-18(26-15)20-17(24)13-7-9-14(10-8-13)19-16(23)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTABCYIOJKWHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds.

Scientific Research Applications

4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide include:

Uniqueness

What sets 4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its unique combination of a benzamide group with a thiadiazole ring and a methoxymethyl substituent. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

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